molecular formula C20H22O5 B14195971 2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol CAS No. 917592-03-1

2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol

Katalognummer: B14195971
CAS-Nummer: 917592-03-1
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: YUSMMZGMQTZADX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol is a complex organic compound characterized by its unique structure, which includes a methoxy group and a trimethoxy-substituted dihydronaphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the methylation of a phenolic compound followed by a series of condensation reactions to introduce the dihydronaphthalene moiety. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like methanol or ethanol. The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol
  • 3,4,5-Trimethoxyphenol
  • 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol

Uniqueness

2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol stands out due to its specific substitution pattern and the presence of both methoxy and trimethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

917592-03-1

Molekularformel

C20H22O5

Molekulargewicht

342.4 g/mol

IUPAC-Name

2-methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol

InChI

InChI=1S/C20H22O5/c1-22-17-8-7-13(10-16(17)21)12-5-6-14-11-18(23-2)20(25-4)19(24-3)15(14)9-12/h7-11,21H,5-6H2,1-4H3

InChI-Schlüssel

YUSMMZGMQTZADX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3CC2)OC)OC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.